{[2-(trifluoromethyl)phenyl]carbamoyl}methyl (2E)-3-(3-methoxyphenyl)prop-2-enoate
Description
This compound (CAS: see ) features a carbamoyl-methyl group esterified to a (2E)-3-(3-methoxyphenyl)prop-2-enoate backbone. The trifluoromethyl (-CF₃) group on the phenyl ring enhances lipophilicity and metabolic stability, while the 3-methoxy substituent may influence electronic properties and binding interactions. It is cataloged under identifiers such as ZINC3309555 and STL187462, with applications in medicinal chemistry and agrochemical research due to its fluorinated structure .
Properties
IUPAC Name |
[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4/c1-26-14-6-4-5-13(11-14)9-10-18(25)27-12-17(24)23-16-8-3-2-7-15(16)19(20,21)22/h2-11H,12H2,1H3,(H,23,24)/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLRFBVRHNWTMY-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)OCC(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)OCC(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(trifluoromethyl)phenyl]carbamoyl}methyl (2E)-3-(3-methoxyphenyl)prop-2-enoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-(trifluoromethyl)aniline with chloroformate to form the corresponding carbamate. This intermediate is then reacted with 3-methoxybenzaldehyde under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{[2-(trifluoromethyl)phenyl]carbamoyl}methyl (2E)-3-(3-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the methoxyphenyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
{[2-(trifluoromethyl)phenyl]carbamoyl}methyl (2E)-3-(3-methoxyphenyl)prop-2-enoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of {[2-(trifluoromethyl)phenyl]carbamoyl}methyl (2E)-3-(3-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The methoxyphenyl group can interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences and similarities with related compounds:
Functional Group Analysis
- Carbamoyl vs.
- Trifluoromethyl (-CF₃) vs. Chloromethyl (-CH₂Cl) : The -CF₃ group (electron-withdrawing) stabilizes the carbamoyl group against hydrolysis, whereas -CH₂Cl () increases electrophilicity for substitution reactions .
- 3-Methoxy vs. 4-Methoxy Phenyl : The 3-methoxy substitution in the target compound may alter steric and electronic interactions compared to the 4-methoxy analog (), affecting binding to aromatic receptor pockets .
Research Implications
- Structure-Activity Relationships (SAR): Modifying the phenyl substituent position (3- vs. 4-methoxy) or replacing carbamoyl with cyano () could elucidate key pharmacophoric elements .
- Stability Studies : Comparative hydrolysis studies between -CF₃ and -CH₂Cl analogs ( vs. 14) would clarify the impact of electron-withdrawing groups on stability .
- Biological Screening: Testing the target compound alongside the quinoxaline derivative () may reveal the influence of heterocycles on potency .
Biological Activity
The compound {[2-(trifluoromethyl)phenyl]carbamoyl}methyl (2E)-3-(3-methoxyphenyl)prop-2-enoate , also known by its CAS Number 728927-30-8 , exhibits significant biological activity attributed to its structural components, particularly the trifluoromethyl group. This article reviews various studies focusing on its biological properties, mechanism of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 299.26 g/mol . The presence of the trifluoromethyl group enhances its lipophilicity and influences its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. For instance, a study demonstrated that similar compounds showed promising inhibitory activity against various cancer cell lines, including HCT116 (colon cancer), HePG2 (liver cancer), and A549 (lung cancer) cells. The IC50 values for these compounds were reported as follows:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT116 | 17.8 |
| Compound B | HePG2 | 12.4 |
| Compound C | A549 | 17.6 |
These results suggest that the trifluoromethyl group significantly contributes to the biological activity by enhancing binding affinity to target proteins involved in cancer progression .
The mechanism underlying the anticancer activity appears to involve the modulation of key signaling pathways. For example, down-regulation of genes such as BRCA1 , BRCA2 , and EGFR has been observed in treated cells, indicating that these compounds may interfere with cellular proliferation and survival pathways .
Case Studies
- In Vitro Studies :
- In a controlled laboratory setting, {[2-(trifluoromethyl)phenyl]carbamoyl}methyl derivatives were tested against several cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death.
- In Vivo Studies :
- Animal models treated with similar trifluoromethyl-containing compounds showed reduced tumor growth compared to control groups. These findings support the potential for further development into therapeutic agents.
Structure-Activity Relationship (SAR)
The structure-activity relationship of {[2-(trifluoromethyl)phenyl]carbamoyl}methyl derivatives emphasizes the importance of the trifluoromethyl group in enhancing biological activity. The following points summarize key findings:
- Electronegativity : The trifluoromethyl group increases electron-withdrawing capacity, which can stabilize interactions with target proteins.
- Hydrophobicity : Enhanced lipophilicity improves membrane permeability, facilitating better cellular uptake.
- Binding Interactions : The presence of this group allows for multipolar interactions with carbonyl moieties in proteins, increasing binding affinity and specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
